molecular formula C6H7NO B589433 1-Methyl-4-pyridone-d3 CAS No. 7436-17-1

1-Methyl-4-pyridone-d3

Cat. No.: B589433
CAS No.: 7436-17-1
M. Wt: 112.146
InChI Key: OYPBUQASUUMJKG-FIBGUPNXSA-N
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Description

1-Methyl-4-pyridone-d3 (CAS 7436-17-1) is a deuterated analogue of 1-Methyl-4-pyridone, characterized by the molecular formula C 6 H 4 D 3 NO and a molecular weight of 112.14 g/mol . This compound is supplied with a high purity level, typically >95% to >98%, ensuring consistency and reliability for sensitive experimental applications . As a stable isotopically labelled compound, it serves as a critical tool in mechanistic studies and analytical research, particularly where tracing reaction pathways or using spectroscopic methods like mass spectrometry is essential. The primary research application of this compound is as a labelled catalyst in various organic transformations. It functions as an analogue of its non-deuterated counterpart, which is known to catalyze acylation reactions . Furthermore, this compound is utilized as a key synthetic intermediate in the preparation of more complex molecules, such as phosphorus-containing thiosemicarbazides . Its mechanism of action is consistent with that of 1-methyl-4-pyridone, which has been studied in gas-phase ion energetics and reaction thermochemistry, providing insights into its acid/base properties and tautomeric stability that are relevant to its catalytic behavior . For optimal stability, this product should be stored refrigerated at 2-8°C and protected from air and light . It is offered as a powder and may be soluble in common organic solvents such as Chloroform, Dichloromethane, and DMSO . This product is intended for research purposes only and is not approved for use in humans or veterinary applications.

Properties

CAS No.

7436-17-1

Molecular Formula

C6H7NO

Molecular Weight

112.146

IUPAC Name

1-(trideuteriomethyl)pyridin-4-one

InChI

InChI=1S/C6H7NO/c1-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3

InChI Key

OYPBUQASUUMJKG-FIBGUPNXSA-N

SMILES

CN1C=CC(=O)C=C1

Synonyms

1-Methyl-4(1H)-pyridinone-d3;  1-Methyl-4(1H)-pyridone-d3;  1-Methyl-4-oxopyridine-d3;  N-Methyl-4-pyridone-d3;  N-Methyl-γ-pyridone-d3; 

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Base Selection : Sodium hydride (NaH) or deuterated potassium hydroxide (KOD) is commonly used to generate the pyridone enolate. The use of deuterated bases ensures minimal proton exchange, preserving the deuterium label.

  • Solvent System : Anhydrous tetrahydrofuran (THF) or deuterated dimethylformamide (DMF-d7) is preferred to avoid quenching the base or introducing protiated solvents.

  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions such as over-alkylation or decomposition.

Example Procedure :

  • 4-Pyridone (1.0 equiv) is suspended in anhydrous THF under nitrogen.

  • NaH (1.2 equiv) is added at 0°C, and the mixture is stirred for 30 minutes to form the enolate.

  • CD3I (1.1 equiv) is added dropwise, and the reaction is warmed to room temperature for 12 hours.

  • The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield this compound with >90% isotopic purity.

Catalytic Deuteration Using Borrowing Hydrogen Methodology

Recent advances in catalytic deuteration have enabled the direct incorporation of CD3 groups into heteroaromatic substrates. The borrowing hydrogen (BH) strategy utilizes transition-metal catalysts to mediate the transfer of deuterium from deuterated alcohols (e.g., CD3OD) to the target molecule.

Mechanism and Key Steps

  • Activation : A ruthenium or iridium catalyst dehydrogenates CD3OD to form a deuterated aldehyde intermediate.

  • Alkylation : The catalyst facilitates the coupling of the aldehyde with 4-pyridone, forming a Schiff base.

  • Reduction : The Schiff base is reduced by the catalyst, transferring deuterium from the solvent to the methyl group.

Advantages :

  • High atom economy and minimal waste.

  • Compatible with late-stage deuteration of complex molecules.

Limitations :

  • Requires stringent control of reaction conditions to prevent protio contamination.

  • Catalyst loading (typically 5–10 mol%) increases costs.

Reductive Deuteration of Pre-functionalized Intermediates

An alternative route involves the synthesis of a pre-deuterated methylamine intermediate, followed by its incorporation into the pyridone ring. This method is exemplified by the use of N-(1,1,1-trideuteromethyl)phthalimide as a deuterated methylamine precursor.

Synthetic Pathway

  • Preparation of Deuterated Methylamine :

    • Nitromethane-d3 is reduced using zinc dust in deuterated hydrochloric acid (DCl/D2O) to yield methylamine-d3.

  • Phthalimide Protection :

    • Methylamine-d3 reacts with phthalic anhydride in deuterated DMF to form N-(1,1,1-trideuteromethyl)phthalimide.

  • Ring Alkylation :

    • The phthalimide intermediate is coupled with 4-pyridone under Mitsunobu conditions (DEAD, PPh3) to yield this compound after deprotection.

Typical Reaction Parameters :

StepReagentsTemperatureTimeYield
1Zn, DCl80°C6 h85%
2Phthalic anhydride100°C3 h78%
3DEAD, PPh325°C12 h65%

Comparative Analysis of Methods

Efficiency and Isotopic Purity

  • Alkylation with CD3I : Rapid (<24 h) but requires stoichiometric deuterated reagents. Isotopic purity: 90–95%.

  • Borrowing Hydrogen Catalysis : Longer reaction times (48–72 h) but higher atom efficiency. Isotopic purity: 95–98%.

  • Reductive Deuteration : Multi-step but offers >99% isotopic purity due to controlled intermediate synthesis.

Cost Considerations

  • CD3I and (CD3)2SO4 are expensive (~$500/g), making catalytic methods more economical for large-scale production.

  • Pre-deuterated intermediates (e.g., N-trideuteromethylphthalimide) add synthetic complexity but reduce reliance on costly deuterated gases .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-pyridone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-4-pyridone-d3 has a wide range of applications in scientific research:

    Chemistry: It is used as a labeled compound in studies involving reaction mechanisms and kinetics.

    Biology: The compound is employed in metabolic studies to trace biochemical pathways.

    Medicine: It serves as a reference standard in pharmacokinetic studies to understand drug metabolism.

    Industry: this compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-4-pyridone-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for enzymes involved in metabolic processes. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, providing valuable insights into the mechanisms of enzyme-catalyzed reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies. The presence of deuterium atoms allows for the investigation of reaction mechanisms and metabolic pathways with greater precision compared to non-deuterated analogs .

Q & A

Q. What methodologies are critical for assessing the long-term stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via NMR/MS .
  • Forced Degradation Studies : Use oxidative (H₂O₂), acidic (HCl), and photolytic (UV) conditions to identify degradation pathways .

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